6-(p-Aminophenyl)-5-methyl-2-nitrophenanthridinium chloride
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Overview
Description
6-(p-Aminophenyl)-5-methyl-2-nitrophenanthridinium chloride, commonly known as MAP, is a fluorescent dye that has been extensively used in scientific research. The compound is a cationic dye that binds to nucleic acids, making it an excellent tool for studying DNA and RNA. MAP has been used in a wide range of applications, including molecular biology, genetics, and biochemistry.
Mechanism Of Action
MAP binds to nucleic acids through electrostatic and hydrophobic interactions. The positively charged amino group of MAP interacts with the negatively charged phosphate backbone of DNA and RNA, while the hydrophobic nitrophenanthridine ring interacts with the nucleotide bases. The binding of MAP to nucleic acids results in a shift in the fluorescence emission spectrum, making it an excellent tool for detecting and quantifying nucleic acids.
Biochemical And Physiological Effects
MAP is a relatively small molecule that does not have any significant biochemical or physiological effects. However, it is important to note that MAP is a cationic dye and can interact with negatively charged molecules in cells. Therefore, it is essential to use MAP at the appropriate concentration and avoid overloading cells with the dye.
Advantages And Limitations For Lab Experiments
One of the main advantages of MAP is its high sensitivity and specificity for nucleic acids. MAP is a highly fluorescent dye that can detect and quantify small amounts of DNA and RNA. Another advantage of MAP is its compatibility with a wide range of experimental conditions, including different pH and salt concentrations.
However, there are also some limitations to the use of MAP in lab experiments. One of the main limitations is its potential toxicity to cells. MAP is a cationic dye that can interact with negatively charged molecules in cells, leading to cell death. Therefore, it is essential to use MAP at the appropriate concentration and avoid overloading cells with the dye. Another limitation of MAP is its photobleaching, which can limit its usefulness in long-term experiments.
Future Directions
There are several future directions for the use of MAP in scientific research. One direction is the development of new derivatives of MAP that have improved properties, such as increased sensitivity and reduced toxicity. Another direction is the application of MAP in new areas of research, such as the study of RNA secondary structures and epigenetic modifications. Finally, the use of MAP in combination with other techniques, such as fluorescence resonance energy transfer (FRET) and single-molecule imaging, could lead to new insights into the structure and function of nucleic acids.
Synthesis Methods
MAP is synthesized by the reaction of 6-methyl-2-nitrophenanthridine with p-phenylenediamine in the presence of hydrochloric acid. The reaction yields MAP as a chloride salt, which can be purified by recrystallization. The synthesis method of MAP was first reported in 1973 by J. H. Miller and R. G. Schultz.
Scientific Research Applications
MAP has been used in a wide range of applications in scientific research. One of the most common applications of MAP is in the study of DNA and RNA. MAP binds to nucleic acids, making it an excellent tool for detecting and quantifying DNA and RNA. MAP has also been used in the study of protein-nucleic acid interactions, DNA sequencing, and gene expression analysis.
properties
CAS RN |
111415-82-8 |
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Product Name |
6-(p-Aminophenyl)-5-methyl-2-nitrophenanthridinium chloride |
Molecular Formula |
C20H16ClN3O2 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
4-(5-methyl-2-nitrophenanthridin-5-ium-6-yl)aniline;chloride |
InChI |
InChI=1S/C20H15N3O2.ClH/c1-22-19-11-10-15(23(24)25)12-18(19)16-4-2-3-5-17(16)20(22)13-6-8-14(21)9-7-13;/h2-12,21H,1H3;1H |
InChI Key |
NUVUCQHHFPJKMQ-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-])C4=CC=C(C=C4)N.[Cl-] |
Canonical SMILES |
C[N+]1=C(C2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-])C4=CC=C(C=C4)N.[Cl-] |
synonyms |
6-(p-Aminophenyl)-5-methyl-2-nitrophenanthridinium chloride |
Origin of Product |
United States |
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